molecular formula C19H22N2O3 B129166 Dimoxystrobin CAS No. 149961-52-4

Dimoxystrobin

Cat. No.: B129166
CAS No.: 149961-52-4
M. Wt: 326.4 g/mol
InChI Key: WXUZAHCNPWONDH-UZYVYHOESA-N
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Description

Dimoxystrobin is a synthetic fungicide belonging to the strobilurin class of chemicals. It is primarily used for disease control in cereals and other crops. This compound has a low aqueous solubility and low volatility, making it persistent in both soil and water systems. It is highly toxic to earthworms and fish but has a low oral mammalian toxicity .

Mechanism of Action

Target of Action

Dimoxystrobin, a strobilurin fungicide , primarily targets the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain, a key process in cellular respiration.

Mode of Action

This compound inhibits the electron transfer in the mitochondrial cytochrome-bc1 complex . By disrupting this process, it prevents the production of ATP, the energy currency of the cell, thereby inhibiting the growth of the target fungi .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the respiratory chain at the level of Complex III . The inhibition of this complex disrupts the normal flow of electrons, leading to a halt in ATP production and, consequently, cell death.

Pharmacokinetics

This compound has a low aqueous solubility and a low volatility . These properties can affect its absorption, distribution, metabolism, and excretion (ADME) in the environment.

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth . By disrupting the energy production within fungal cells, it effectively controls diseases in various crops .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It has been found to be persistent in both soil and water systems . It is also highly toxic to earthworms and fish , but tends to be classified as moderate to low for other species . Studies have shown that this compound can be influenced by various environmental conditions, including soil type and moisture .

Preparation Methods

Dimoxystrobin can be synthesized through various methods. One common synthetic route involves the reaction of kresoxim-methyl with methoxyamine salt. This method aims to reduce side reactions and improve the yield of the desired product . Industrial production methods often involve optimizing reaction conditions to minimize impurities and maximize yield.

Chemical Reactions Analysis

Dimoxystrobin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms, although these reactions are less common.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

Dimoxystrobin is widely used in scientific research due to its fungicidal properties. It is used in:

Properties

CAS No.

149961-52-4

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

(2Z)-2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxyimino-N-methylacetamide

InChI

InChI=1S/C19H22N2O3/c1-13-9-10-14(2)17(11-13)24-12-15-7-5-6-8-16(15)18(21-23-4)19(22)20-3/h5-11H,12H2,1-4H3,(H,20,22)/b21-18-

InChI Key

WXUZAHCNPWONDH-UZYVYHOESA-N

SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(=NOC)C(=O)NC

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2/C(=N/OC)/C(=O)NC

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(=NOC)C(=O)NC

Key on ui other cas no.

149961-52-4

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Dimoxystrobin?

A1: this compound belongs to the strobilurin fungicide group, also known as quinone outside inhibitors (QoIs). These fungicides work by inhibiting the electron transfer at the Qo site of cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain of fungi. [, , , , ] This disruption effectively blocks energy production in fungal cells, ultimately leading to their demise.

Q2: How does this compound affect fungal cells on a cellular level?

A2: this compound's inhibition of the mitochondrial respiratory chain leads to a cascade of downstream effects. This includes the disruption of energy production (ATP synthesis), which is essential for various cellular processes. Furthermore, it can lead to an accumulation of reactive oxygen species (ROS), ultimately resulting in oxidative stress and fungal cell death. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula for this compound is C22H27NO4, and its molecular weight is 373.46 g/mol. [, , , ]

Q4: Has research been conducted on the stability of this compound in different soil types?

A4: Yes, research has shown that this compound degradation is relatively slow in soil, with approximately 65% remaining after 120 days in a study using sandy loam soil. Interestingly, the study found that landscape position (shoulder, side slope, foot slope), while influencing some soil properties, did not significantly affect this compound degradation. []

Q5: Does this compound exhibit any catalytic properties?

A5: this compound is primarily known for its fungicidal activity, not its catalytic properties. Its mode of action revolves around inhibiting an enzymatic process in fungi, rather than catalyzing a reaction. [, , , , ]

Q6: Have any QSAR models been developed for this compound or related strobilurins?

A6: While specific QSAR models for this compound weren't detailed in the provided papers, QSAR modeling is a common approach in pesticide research, including strobilurins. These models help predict the activity, toxicity, and other properties of new compounds based on their structure. [, ]

Q7: How do structural modifications to the this compound molecule impact its fungicidal activity?

A7: While the provided papers didn't delve into specific SAR studies for this compound, they highlight the importance of the methoxyacrylate group and the E-isomer configuration for the fungicidal activity of strobilurins. Changes to these structural features can significantly affect their potency and spectrum of activity. [, , , , , , ]

Q8: What are some common formulations of this compound used in agricultural applications?

A8: this compound is often formulated with other fungicides to broaden its spectrum of activity and prevent resistance development. It is commercially available in formulations like wettable powders, suspension concentrates (SC), water dispersible granules, and emulsifiable concentrates (EC), which are suitable for different application methods. [, , , , , , , , , , , ]

Q9: Are there any environmental concerns related to the use of this compound?

A9: As with many pesticides, there are concerns regarding the potential environmental impact of this compound. Research is ongoing to assess its effects on non-target organisms and its fate in the environment. Efforts are being made to minimize any negative effects through responsible use and the development of more environmentally friendly formulations and application methods. [, , ]

Q10: How is this compound absorbed, distributed, metabolized, and excreted in plants?

A10: While the provided papers did not focus on the detailed pharmacokinetics of this compound in plants, it's understood that strobilurins are absorbed by plant tissues and translocated to a certain extent. Their metabolism in plants can involve processes like hydrolysis and oxidation, leading to the formation of various metabolites. [, , ]

Q11: What types of in vitro and in vivo studies have been conducted to assess the efficacy of this compound against plant pathogens?

A11: Numerous studies have investigated the efficacy of this compound. In vitro assays, like mycelial growth inhibition and microtitre plate assays, are commonly used to determine the sensitivity of different fungal isolates. Field trials are crucial for evaluating the effectiveness of this compound formulations in controlling fungal diseases under real-world conditions. These studies help to determine the optimal application rates and timings for different crops and diseases. [, , , , , , , ]

Q12: What are the known mechanisms of resistance to this compound in fungi?

A12: Resistance to strobilurin fungicides, including this compound, is a growing concern. The most common resistance mechanism is the mutation of the cytochrome b gene, specifically at the target site of QoI fungicides. This mutation reduces the binding affinity of this compound, rendering it ineffective. Cross-resistance among different strobilurin fungicides is also a concern due to their similar mode of action. [, , ]

Q13: What is the toxicological profile of this compound, and what safety measures should be taken when handling it?

A13: As with any pesticide, handling this compound requires caution and adherence to safety guidelines. Information regarding toxicity and safety measures can be found in the product's Safety Data Sheet (SDS), which should always be consulted before handling. [, ]

Q14: Have any biomarkers been identified to predict the efficacy of this compound treatment or to monitor the development of fungicide resistance?

A14: While specific biomarkers related to this compound efficacy weren't mentioned in these research papers, monitoring the cytochrome b gene mutations in fungal populations is crucial for tracking the development and spread of resistance to strobilurin fungicides. [, ]

Q15: What analytical techniques are commonly employed for the detection and quantification of this compound residues in food and environmental samples?

A15: Several analytical methods are used to detect and quantify this compound. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for analyzing this compound residues in various matrices, including food and environmental samples. Other techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry coupled with solid phase extraction have also been employed successfully. These methods offer the sensitivity and selectivity required to monitor this compound residues at trace levels. [, , , , ]

Q16: What is being done to mitigate the potential negative impacts of this compound on the environment?

A16: Research is ongoing to assess and mitigate the environmental impacts of this compound. This includes studying its degradation pathways in soil and water, evaluating its effects on non-target organisms, and developing more sustainable agricultural practices that minimize its use and environmental footprint. [, , ]

Q17: How are the analytical methods used for this compound analysis validated to ensure their reliability and accuracy?

A17: Analytical method validation is a critical step in ensuring the accuracy, precision, and reliability of this compound residue analysis. This process typically involves evaluating parameters like linearity, sensitivity, recovery, precision, and specificity. International guidelines and standards guide the validation process, ensuring the reliability of data used for regulatory and monitoring purposes. [, , , ]

Q18: What are some potential alternatives to this compound for controlling fungal diseases in crops?

A18: With the rise of fungicide resistance, exploring alternative disease control strategies is essential. This includes integrating different fungicide classes with distinct modes of action, such as SDHIs (succinate dehydrogenase inhibitors), and utilizing non-chemical approaches like crop rotation, resistant varieties, and biological control agents. [, , , , , , , , , , ]

Q19: What are some valuable resources for researchers interested in learning more about this compound and other fungicides?

A19: Several resources are available for researchers, including scientific databases like PubMed and Semantic Scholar, which provide access to published research articles. Organizations like the Pesticide Action Network (PAN) and the European Food Safety Authority (EFSA) offer information on pesticide safety, regulations, and environmental impact. Additionally, university agricultural extensions and research institutions often conduct studies on fungicides and can be valuable sources of information. []

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